Methanone, (1-amino-2-naphthalenyl)phenyl-

説明

Contextualization of Methanone (B1245722), (1-amino-2-naphthalenyl)phenyl- within Modern Chemical Synthesis

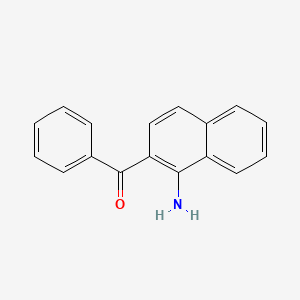

Methanone, (1-amino-2-naphthalenyl)phenyl-, with the chemical formula C₁₇H₁₃NO, belongs to the class of aromatic ketones known as (aminoaryl)methanones. Its structure features a phenyl group and a 1-amino-2-naphthalenyl group attached to a central carbonyl carbon.

Table 1: Chemical Identity of Methanone, (1-amino-2-naphthalenyl)phenyl-

| Identifier | Value |

|---|---|

| IUPAC Name | (1-Amino-2-naphthalenyl)(phenyl)methanone |

| Synonym | 2-Benzoylnaphthalen-1-amine |

| CAS Number | 153684-50-5 |

| Molecular Formula | C₁₇H₁₃NO |

| Molecular Weight | 247.3 g/mol |

The synthesis of this specific isomer presents a notable challenge in modern organic chemistry, primarily concerning regioselectivity. The introduction of the benzoyl group onto the naphthalene (B1677914) ring must be precisely controlled to yield the 1-amino-2-benzoyl substitution pattern. A plausible synthetic approach is the Friedel-Crafts acylation, a cornerstone of C-C bond formation to aromatic rings. nih.govrsc.org This process typically involves reacting an acylating agent, such as benzoyl chloride, with a protected 1-aminonaphthalene derivative in the presence of a Lewis acid catalyst.

However, Friedel-Crafts reactions on substituted naphthalenes are known to produce mixtures of isomers, and the directing effects of substituents can be complex. lookchem.com For instance, research on the Friedel-Crafts acetylation of acet-2-naphthalide, initially thought to yield a 1,2-substituted product, was later proven to form the 1,7-isomer, highlighting the need for careful structural verification. lookchem.com Achieving the desired 1,2-substitution for Methanone, (1-amino-2-naphthalenyl)phenyl- would likely require a multi-step, directed synthesis strategy to overcome these regiochemical hurdles.

Significance of (Aminoaryl)Methanone Derivatives in Organic Synthesis and Functional Material Science

The (aminoaryl)methanone scaffold is of considerable importance due to its versatility as a precursor for a wide range of more complex molecules and functional materials. The presence of both a nucleophilic amino group and a reactive carbonyl group within the same structure provides a platform for diverse chemical transformations.

In medicinal chemistry, these derivatives are integral to the development of novel therapeutic agents. For example, bis(1H-indol-2-yl)methanones have been identified as potent inhibitors of the FLT3 kinase, a target in acute myeloid leukemia. nih.gov Similarly, substituted phenyl(piperazin-1-yl)methanone derivatives have been discovered as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target for neurodegenerative and inflammatory diseases. researchgate.net

In materials science, the unique electronic and chelating properties of (aminoaryl)methanone derivatives make them valuable. A series of benzofuran-2-yl(phenyl)methanone compounds were synthesized and evaluated as imaging probes for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov The amino group in these structures enhances their binding affinity to biological targets. Furthermore, the ability of the amino and carbonyl groups to act as ligands for metal ions is exploited in coordination chemistry to create novel metal complexes with specific catalytic or photophysical properties. orientjchem.org

Overview of Naphthalene-Containing Organic Frameworks in Contemporary Chemical Research

The naphthalene moiety, a rigid and planar aromatic system, is a highly effective building block for the construction of advanced, porous materials known as metal-organic frameworks (MOFs). nih.govbohrium.com MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating well-defined pores and channels.

Naphthalene-based linkers, such as those derived from naphthalenediimide (NDI) or naphthalenedicarboxylic acid, are widely used to create robust MOFs with unique properties. bohrium.comsci-hub.se The extended π-system of the naphthalene core contributes to the structural stability and electronic characteristics of the resulting framework. These materials have demonstrated significant potential in a variety of applications:

Gas Storage and Separation: The tunable pore size and chemical functionality of naphthalene-based MOFs allow for the selective adsorption of gases like CO₂ and H₂. acs.org

Catalysis: The porous structure can host catalytic sites, facilitating chemical reactions within a confined and well-defined environment. bohrium.com

Sensing: NDI-based MOFs can act as fluorescent sensors, where the interaction of analytes with the framework causes a detectable change in light emission. bohrium.com

Electronics: The semiconducting properties of some NDI-based MOFs make them candidates for applications in photochromism and electrochromism. bohrium.comsci-hub.se

The design of new naphthalene-containing ligands remains a vibrant area of research, as it offers a pathway to novel framework topologies and advanced functional materials. rsc.org

Scope and Objectives for In-depth Research on Methanone, (1-amino-2-naphthalenyl)phenyl-

While the broader classes of (aminoaryl)methanones and naphthalene-based materials are well-studied, the specific compound Methanone, (1-amino-2-naphthalenyl)phenyl- represents a largely unexplored chemical entity. Its unique combination of a chelating amino-ketone moiety and a rigid naphthalene platform suggests significant potential. In-depth research on this compound would focus on several key objectives:

Development of a Regioselective Synthesis: The primary goal is to establish an efficient and scalable synthetic route that reliably produces the 1-amino-2-benzoyl substitution pattern, overcoming the inherent challenges of naphthalene chemistry.

Full Physicochemical Characterization: A thorough investigation of its spectroscopic, crystallographic, and electronic properties is necessary to establish a baseline understanding of the molecule.

Exploration as a Ligand: Investigating its coordination chemistry with various transition metals could lead to new complexes with interesting magnetic, optical, or catalytic properties. The bidentate N,O-donor site is a prime candidate for forming stable metal chelates.

Evaluation in Materials Science: Assessing its utility as a building block for new organic frameworks or functional polymers, leveraging the naphthalene core's structural and electronic contributions.

Screening for Biological Activity: Given the prevalence of the (aminoaryl)methanone scaffold in bioactive molecules, screening for potential therapeutic applications, such as anticancer or antimicrobial activity, would be a logical step.

Fulfilling these objectives would fully elucidate the chemical potential of Methanone, (1-amino-2-naphthalenyl)phenyl- and position it as a valuable tool for advancements in both synthetic chemistry and materials science.

Structure

3D Structure

特性

IUPAC Name |

(1-aminonaphthalen-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)13-7-2-1-3-8-13/h1-11H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIWFONNKNJAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479780 | |

| Record name | Methanone, (1-amino-2-naphthalenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153684-50-5 | |

| Record name | Methanone, (1-amino-2-naphthalenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methanone, 1 Amino 2 Naphthalenyl Phenyl and Its Precursors

Precursor Synthesis Strategies for (1-amino-2-naphthalenyl)phenyl-Methanone

The successful synthesis of the target methanone (B1245722) is critically dependent on the efficient preparation of its constituent building blocks. This section outlines the key strategies for synthesizing the 1-amino-2-naphthalenyl moiety and the requisite phenylmethanone-related precursors.

Synthesis of 1-Amino-2-naphthalenyl Building Blocks

The 1-amino-2-naphthalenyl scaffold can be approached through several synthetic pathways, often starting from readily available naphthalene (B1677914) derivatives. A common strategy involves the introduction of amino and other functional groups onto the naphthalene ring system.

One prominent method begins with 2-naphthol (B1666908), which can be converted to 1-nitroso-2-naphthol. Subsequent reduction of the nitroso group, for instance with sodium hydrosulfite or stannous chloride, yields 1-amino-2-naphthol (B1212963). orgsyn.org This aminonaphthol can then serve as a versatile intermediate.

Another approach involves the use of azo compounds. For example, the diazotization of an aniline (B41778) derivative, such as sulfanilic acid, followed by coupling with 2-naphthol, produces an azo dye. This dye can then be reduced, often with stannous chloride, to cleave the azo linkage and yield 1-amino-2-naphthol hydrochloride. orgsyn.orgconscientiabeam.com

Furthermore, the synthesis of 1-amino-2-naphthoic acid provides another valuable precursor. While specific high-yield syntheses for this compound are not extensively detailed in readily available literature, it represents a key building block where the carboxylic acid group can be transformed into the desired ketone. chemsynthesis.comrsc.org

A summary of representative precursor syntheses is provided in the table below.

| Starting Material | Reagents | Product | Yield |

| 2-Naphthol | 1. NaNO₂, HCl 2. SnCl₂, HCl | 1-Amino-2-naphthol hydrochloride | Not specified |

| Sulfanilic acid, 2-Naphthol | 1. NaNO₂, HCl 2. SnCl₂, HCl | 1-Amino-2-naphthol hydrochloride | Good |

This table presents generalized data from related syntheses; specific yields for direct precursors may vary.

Synthesis of Phenylmethanone and Related Carbonyl Precursors

The phenylmethanone portion of the target molecule is typically introduced using an activated carbonyl compound, most commonly benzoyl chloride. The synthesis of benzoyl chloride is a standard and high-yielding laboratory procedure, generally achieved by reacting benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction efficiently converts the carboxylic acid into the more reactive acyl chloride, which is suitable for subsequent acylation reactions.

Direct Synthetic Routes to the Core Methanone, (1-amino-2-naphthalenyl)phenyl- Structure

With the necessary precursors in hand, several strategies can be employed to construct the final methanone structure. These methods primarily involve forming the carbon-carbon bond between the naphthalene and phenyl rings via an acyl group.

Acylation Reactions (e.g., Friedel-Crafts acylation, if applicable to the general structure)

A plausible and widely used method for the formation of aryl ketones is the Friedel-Crafts acylation. libretexts.orgstudymind.co.ukchemguide.co.ukkhanacademy.orgyoutube.com In the context of synthesizing (1-amino-2-naphthalenyl)phenyl-methanone, this would involve the acylation of a 1-aminonaphthalene derivative with benzoyl chloride.

However, the free amino group in 1-aminonaphthalene is basic and would react with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This would deactivate the ring system towards electrophilic substitution. Therefore, protection of the amino group is essential. A common protecting group for amines is the acetyl group, forming an acetamide (B32628). The starting material would thus be N-acetyl-1-naphthylamine (1-acetamidonaphthalene). nih.gov

The N-acetyl group is an ortho-, para-director. In the naphthalene ring system, electrophilic substitution is generally favored at the 1- and 4-positions (alpha positions). The presence of the activating acetylamino group at the 1-position would strongly direct incoming electrophiles to the 2- and 4-positions. While some substitution at the 4-position would be expected, the 2-position is also activated, making the formation of N-(2-benzoyl-1-naphthalenyl)acetamide a possible outcome.

The final step in this sequence would be the deprotection of the acetyl group to reveal the free amine. This can be achieved under acidic or basic conditions, though care must be taken to select a method that does not affect the newly formed ketone. organic-chemistry.orgresearchgate.netnih.govcabidigitallibrary.org

A representative reaction scheme is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | 1-Naphthylamine | Acetic anhydride (B1165640) | N-acetyl-1-naphthylamine |

| 2 | N-acetyl-1-naphthylamine, Benzoyl chloride | AlCl₃ | N-(2-benzoyl-1-naphthalenyl)acetamide |

| 3 | N-(2-benzoyl-1-naphthalenyl)acetamide | Acid or base | Methanone, (1-amino-2-naphthalenyl)phenyl- |

This table outlines a proposed synthetic route based on established chemical principles.

Multi-component Reaction Strategies for Complex Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While various MCRs exist for the synthesis of nitrogen-containing heterocycles and other complex structures, a specific, well-established multi-component reaction that directly yields the (1-amino-2-naphthalenyl)phenyl-methanone scaffold is not prominently documented.

The development of such a reaction would be a significant contribution to synthetic methodology, potentially involving the convergent assembly of a naphthalene precursor, an amine source, and a benzoyl synthon in a single pot. For example, a reaction involving 2-naphthol, an aldehyde, and an amide (a Betti-type reaction) typically yields 1-amidoalkyl-2-naphthols, which are structurally distinct from the target methanone. researchgate.net The design of a novel MCR for the target compound remains an area for future research.

Optimization of Reaction Conditions and Yields for High Purity Synthesis

The synthesis of Methanone, (1-amino-2-naphthalenyl)phenyl- can be approached through several routes, with the Friedel-Crafts acylation being a cornerstone reaction for the formation of the aryl ketone structure. nih.gov A plausible and commonly employed strategy involves the acylation of a protected 2-aminonaphthalene derivative to ensure regioselectivity and prevent side reactions involving the amino group.

A key precursor for this synthesis is 2-naphthylamine (B18577), which can be prepared by heating 2-naphthol with ammonium (B1175870) zinc chloride at high temperatures in what is known as the Bucherer reaction. wikipedia.org To control the position of acylation and to protect the reactive amino group, 2-naphthylamine is typically converted to its N-acetyl derivative, N-acetyl-2-naphthylamine.

The subsequent Friedel-Crafts acylation of N-acetyl-2-naphthylamine with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the critical step in forming the carbon-carbon bond between the naphthalene ring and the benzoyl group. lookchem.com The acetylamino group directs the incoming electrophile primarily to the 1-position of the naphthalene ring. The reaction is typically carried out in an inert solvent like 1,2-dichloroethane (B1671644) or nitrobenzene (B124822). google.com

The final step in the synthesis is the deprotection of the amino group, which is achieved by hydrolysis of the N-acetyl group under acidic or basic conditions to yield the final product, Methanone, (1-amino-2-naphthalenyl)phenyl-.

Optimization of the Friedel-Crafts acylation is crucial for maximizing the yield and purity of the product. Several factors influence the outcome of the reaction:

Catalyst Concentration: The molar ratio of the Lewis acid catalyst to the substrates is a critical parameter. An excess of the catalyst is often required to drive the reaction to completion, but too much can lead to the formation of byproducts.

Temperature and Reaction Time: The reaction temperature significantly affects the rate and selectivity. While higher temperatures can accelerate the reaction, they may also promote the formation of undesired isomers and degradation products. The optimal temperature and reaction time must be determined empirically for each specific substrate combination. tandfonline.com

Solvent Choice: The polarity and coordinating ability of the solvent can influence the activity of the catalyst and the solubility of the reactants and intermediates. Solvents like nitrobenzene and chlorinated hydrocarbons are commonly used. google.com

The following interactive data table summarizes typical reaction conditions for the Friedel-Crafts acylation of substituted naphthalenes, providing a basis for the optimization of the synthesis of Methanone, (1-amino-2-naphthalenyl)phenyl-.

| Parameter | Condition | Rationale |

| Substrate | N-acetyl-2-naphthylamine | Protects the amino group and directs acylation. |

| Acylating Agent | Benzoyl chloride | Provides the phenyl ketone moiety. |

| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid to activate the acylating agent. researchgate.net |

| Solvent | 1,2-Dichloroethane | An inert solvent that facilitates the reaction. |

| Temperature | 0-25 °C | To control the reaction rate and minimize byproducts. |

| Reaction Time | 2-6 hours | Monitored by TLC for completion. |

Purification and Isolation Techniques in Advanced Organic Synthesis

The purification of aromatic amino ketones like Methanone, (1-amino-2-naphthalenyl)phenyl- is essential to obtain a high-purity product suitable for further applications. A multi-step purification protocol is often necessary.

Initially, a workup procedure is employed to remove the catalyst and acidic byproducts. This typically involves quenching the reaction mixture with ice-water and extracting the product into an organic solvent. The organic layer is then washed with a dilute acid solution, followed by a base, and finally with brine to remove any remaining impurities.

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. For aminobenzophenone derivatives, solvents such as hexanes and ethanol (B145695) have been used successfully. google.com The process can be repeated multiple times to achieve the desired level of purity.

Column Chromatography is another indispensable technique for the separation of complex mixtures. Silica (B1680970) gel is a common stationary phase for the purification of aromatic ketones. google.com A suitable mobile phase (eluent), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is chosen to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. The polarity of the eluent can be gradually increased to elute compounds with different polarities.

For highly pure samples required for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers superior resolution and can be used for both analytical and preparative-scale separations.

The following interactive data table outlines common purification techniques for aromatic amino ketones.

| Technique | Description | Key Considerations |

| Extraction | Separation of the product from the reaction mixture into an organic phase. | Choice of immiscible solvents and pH adjustment of the aqueous phase. nih.govnih.gov |

| Recrystallization | Purification of the solid product based on differences in solubility. | Selection of an appropriate solvent system and controlled cooling rate. google.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Choice of adsorbent (e.g., silica gel) and eluent system. chemicalforums.com |

| HPLC | High-resolution separation for analytical or preparative purposes. | Selection of the appropriate column and mobile phase. orgsyn.org |

By carefully controlling the synthetic conditions and employing a combination of these advanced purification techniques, Methanone, (1-amino-2-naphthalenyl)phenyl- can be obtained in high yield and purity.

Derivatization and Structural Modification of the 1 Amino 2 Naphthalenyl Phenyl Methanone Core

Modifications at the Amino Functionality

The primary aromatic amine at the C1 position of the naphthalene (B1677914) ring is a versatile functional group that can undergo numerous chemical transformations, including acylation, alkylation, condensation to form imines, and diazotization to produce azo compounds.

Acylation and Alkylation of the Primary Amine

The nucleophilic primary amine of (1-amino-2-naphthalenyl)phenyl-methanone can be readily acylated or alkylated to introduce new substituents.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide. For instance, reacting the parent compound with acetyl chloride or acetic anhydride yields the corresponding N-acetyl derivative, (1-acetamido-2-naphthalenyl)phenyl-methanone. This modification can alter the electronic properties of the naphthalene ring system by changing the amino group from a strong electron-donating group to a moderately activating, ortho-, para-directing group. asianpubs.org

Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved by reacting the amine with alkyl halides. However, this method can sometimes lead to overalkylation, producing a mixture of secondary and tertiary amines. nih.gov More controlled methods, such as reductive amination or using specific N-alkylating agents like dimethyl carbonate, can provide better selectivity for mono-N-alkylation. nih.govmonash.edu These modifications increase the steric bulk and lipophilicity around the nitrogen atom. monash.edu

| Reaction Type | Reagent Example | Product Name | Product Structure |

| Acylation | Acetyl Chloride (CH₃COCl) | Methanone (B1245722), [1-(acetylamino)-2-naphthalenyl]phenyl- | |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Methanone, [1-(benzoylamino)-2-naphthalenyl]phenyl- | |

| Alkylation | Methyl Iodide (CH₃I) | Methanone, [1-(methylamino)-2-naphthalenyl]phenyl- | |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Methanone, [1-(benzylamino)-2-naphthalenyl]phenyl- |

Table 1: Examples of Acylation and Alkylation Products.

Formation of Schiff Bases and Imino Derivatives through Condensation

The primary amino group of (1-amino-2-naphthalenyl)phenyl-methanone can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. mediresonline.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.net

The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or glacial acetic acid, often with acid catalysis. nih.gov A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of imino derivatives. science.gov The formation of the imine introduces a new point of structural diversity and extends the conjugated system of the molecule.

| Carbonyl Reactant | Product Name |

| Benzaldehyde | Methanone, [1-[(phenylmethylene)amino]-2-naphthalenyl]phenyl- |

| 4-Chlorobenzaldehyde | Methanone, [1-[[(4-chlorophenyl)methylene]amino]-2-naphthalenyl]phenyl- |

| 4-Methoxybenzaldehyde | Methanone, [1-[[(4-methoxyphenyl)methylene]amino]-2-naphthalenyl]phenyl- |

| Cinnamaldehyde | Methanone, [1-[(3-phenyl-2-propen-1-ylidene)amino]-2-naphthalenyl]phenyl- |

| Salicylaldehyde | Methanone, [1-[[(2-hydroxyphenyl)methylene]amino]-2-naphthalenyl]phenyl- |

Table 2: Schiff Base Derivatives from Condensation Reactions.

Diazo Coupling and Synthesis of Azo Compounds

Aromatic primary amines are key precursors for the synthesis of azo compounds, which are characterized by the presence of a diazenyl (-N=N-) group. The synthesis is a two-step process. psiberg.com

Diazotization : The primary amino group of (1-amino-2-naphthalenyl)phenyl-methanone is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). psiberg.comnih.gov The resulting (2-benzoyl-1-naphthalenyl)diazonium salt is a highly reactive electrophile. researchgate.net

Azo Coupling : The diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component. ijorarjournal.com Common coupling components include phenols, naphthols, and other aromatic amines. The diazonium ion attacks the activated aromatic ring in an electrophilic aromatic substitution reaction to form the stable azo compound. nih.gov The resulting molecules possess an extended chromophoric system and are often intensely colored, making them useful as dyes. researchgate.netconscientiabeam.com

| Coupling Component | Product Name |

| Phenol | Methanone, [1-[(E)-(4-hydroxyphenyl)diazenyl]-2-naphthalenyl]phenyl- |

| 2-Naphthol (B1666908) | Methanone, [1-[(E)-(2-hydroxy-1-naphthalenyl)diazenyl]-2-naphthalenyl]phenyl- |

| Aniline (B41778) | Methanone, [1-[(E)-(4-aminophenyl)diazenyl]-2-naphthalenyl]phenyl- |

| N,N-Dimethylaniline | Methanone, [1-[(E)-[4-(dimethylamino)phenyl]diazenyl]-2-naphthalenyl]phenyl- |

Table 3: Azo Compounds Synthesized via Diazo Coupling.

Modifications at the Ketone Carbonyl Group

The electrophilic carbon of the ketone carbonyl group is susceptible to attack by nucleophiles and can undergo reduction to form alcohols or the corresponding methylene (B1212753) group.

Reduction Reactions to Alcohols or Alkyl Groups

The benzoyl ketone functionality can be reduced through several established methods to yield either a secondary alcohol or a methylene (CH₂) group.

Reduction to Alcohol : The ketone can be reduced to the corresponding secondary alcohol, (1-amino-2-naphthalenyl)phenylmethanol, using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org

Reduction to Alkyl Group : Complete deoxygenation of the carbonyl group to a methylene group can be accomplished under more forceful conditions.

Clemmensen Reduction : This method involves heating the ketone with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. unacademy.comwikipedia.orglibretexts.org It is suitable for substrates that are stable in strongly acidic conditions. libretexts.org

Wolff-Kishner Reduction : This reaction is performed under strongly basic conditions. wikipedia.org It involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. pharmaguideline.combyjus.com This method is complementary to the Clemmensen reduction and is used for acid-sensitive substrates. alfa-chemistry.com

| Reaction | Reagents | Product Name |

| Reduction to Alcohol | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (1-Amino-2-naphthalenyl)phenylmethanol |

| Reduction to Alkyl (Clemmensen) | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 1-Amino-2-(phenylmethyl)naphthalene |

| Reduction to Alkyl (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium hydroxide (KOH) | 1-Amino-2-(phenylmethyl)naphthalene |

Table 4: Products of Carbonyl Group Reduction.

Carbonyl Condensation Reactions with Nucleophiles

The carbonyl carbon of the methanone group is electrophilic and can react with a variety of nucleophiles in addition or condensation reactions. While it lacks α-hydrogens and thus cannot form an enolate to act as a nucleophile itself in typical condensation reactions like the Aldol condensation, it serves as an excellent electrophilic partner.

The reaction with primary amines to form Schiff bases has been discussed in section 3.1.2. Other important reactions with nitrogen nucleophiles include:

Oxime Formation : Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime, which contains a C=N-OH functionality. google.com

Hydrazone Formation : Reaction with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. The formation of a simple hydrazone is the initial step in the Wolff-Kishner reduction. wikipedia.org

Another significant reaction is the Wittig reaction , where the carbonyl oxygen is replaced with a carbon group. This is achieved by reacting the ketone with a phosphorus ylide (a Wittig reagent), such as triphenylphosphonium methylide (Ph₃P=CH₂). This reaction is a powerful method for forming a new carbon-carbon double bond, converting the ketone into an alkene. rsc.org

| Nucleophile/Reagent | Reaction Type | Product Functional Group | Product Name Example |

| Hydroxylamine (NH₂OH) | Condensation | Oxime (C=NOH) | Methanone, (1-amino-2-naphthalenyl)phenyl-, oxime |

| Hydrazine (N₂H₄) | Condensation | Hydrazone (C=NNH₂) | Methanone, (1-amino-2-naphthalenyl)phenyl-, hydrazone |

| Triphenylphosphonium methylide (Ph₃P=CH₂) | Wittig Reaction | Alkene (C=CH₂) | 1-Amino-2-(1-phenylethenyl)naphthalene |

Table 5: Products from Reactions with Carbonyl Nucleophiles.

Substitutions and Functionalization on the Naphthalene Moiety

The naphthalene ring system in (1-amino-2-naphthalenyl)phenyl-methanone is activated towards electrophilic attack by the strongly electron-donating amino group at the C1 position. Conversely, the benzoyl group at the C2 position is electron-withdrawing and deactivating. The interplay of these two substituents governs the regioselectivity of substitution reactions on the naphthalene core.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

The powerful activating and ortho-, para-directing effect of the amino group at C1 is the dominant factor in electrophilic aromatic substitution reactions. This directs incoming electrophiles primarily to the C4 position, which is para to the amino group. To a lesser extent, substitution may occur at the C5 and C7 positions of the distal ring. The benzoyl group at C2, being a meta-directing deactivator, would theoretically direct incoming electrophiles to the C4 and C8a (a ring junction) positions relative to its own position, but its influence is largely overridden by the activating amino group.

Halogenation: The bromination of aromatic amines is a well-established transformation. For the (1-amino-2-naphthalenyl)phenyl-methanone core, treatment with reagents such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) is expected to yield the 4-bromo derivative as the major product. The reaction proceeds under mild conditions, and the regioselectivity is anticipated to be high due to the strong directing effect of the amino group.

Nitration: Nitration of aromatic amines can be challenging due to the susceptibility of the amino group to oxidation. Often, the amino group is protected as an acetamide (B32628) to moderate its activating effect and prevent oxidation. For N-(2-benzoyl-1-naphthalenyl)acetamide, nitration with a mixture of nitric acid and sulfuric acid at low temperatures would be expected to yield the 4-nitro derivative. Subsequent hydrolysis of the acetamide would then provide (1-amino-4-nitro-2-naphthalenyl)phenyl-methanone.

| Electrophile | Reagent/Conditions | Expected Major Product Position |

| Br⁺ | N-Bromosuccinimide (NBS) in DCM | 4-bromo |

| NO₂⁺ | HNO₃/H₂SO₄ on acetylated amine | 4-nitro |

This table is based on established principles of electrophilic aromatic substitution and serves as a predictive guide in the absence of specific experimental data for the title compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on the naphthalene moiety of the parent compound is generally not feasible due to the absence of a good leaving group and the electron-rich nature of the aminonaphthalene ring system. However, should the naphthalene ring be substituted with a halogen, particularly at a position activated by an electron-withdrawing group, SNA reactions could be envisioned. For instance, if a 4-bromo derivative were synthesized and subsequently nitrated to introduce a nitro group at an ortho or para position (relative to the bromine), the bromine atom could potentially be displaced by a strong nucleophile. The success of such a reaction would be highly dependent on the specific substitution pattern and the reaction conditions.

Substitutions and Functionalization on the Phenyl Moiety

The phenyl ring of the (1-amino-2-naphthalenyl)phenyl-methanone core is substituted with a deactivating benzoyl group. This group directs incoming electrophiles to the meta positions (C3' and C5').

Electrophilic Aromatic Substitution

Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, on the phenyl ring would require forcing conditions due to the deactivating effect of the ketone. For example, nitration with a mixture of fuming nitric acid and concentrated sulfuric acid would be expected to yield the (1-amino-2-naphthalenyl)(3'-nitrophenyl)methanone as the major product.

| Electrophile | Reagent/Conditions | Expected Major Product Position |

| NO₂⁺ | Fuming HNO₃/H₂SO₄ | 3'-nitro |

| Br⁺ | Br₂/FeBr₃ | 3'-bromo |

This table is based on established principles of electrophilic aromatic substitution and serves as a predictive guide in the absence of specific experimental data for the title compound.

Nucleophilic Aromatic Substitution

Similar to the naphthalene moiety, the phenyl ring of the parent compound is not amenable to nucleophilic aromatic substitution. However, if the phenyl ring is substituted with a halogen at a position that is also activated by a strongly electron-withdrawing group (e.g., a nitro group at an ortho or para position), then nucleophilic displacement of the halogen becomes possible.

Strategies for Regioselective Derivatization of the Core Structure

Achieving regioselective derivatization of the (1-amino-2-naphthalenyl)phenyl-methanone core requires careful consideration of the directing effects of the existing substituents and the choice of reagents and reaction conditions.

For selective functionalization of the naphthalene moiety , the primary strategy is to exploit the strong activating and directing effect of the C1-amino group. To achieve substitution at positions other than C4, one might employ blocking strategies. For example, the highly reactive C4 position could be reversibly blocked with a sulfonyl group, which could then be removed after performing a substitution at a different position. Alternatively, modification of the amino group, for instance by converting it to a triazene, could alter its directing properties.

For selective functionalization of the phenyl moiety , the inherent meta-directing effect of the benzoyl group is the primary control element. To achieve ortho or para substitution on the phenyl ring, a different synthetic approach to the core structure would likely be required, for instance, by starting with a pre-functionalized benzoyl chloride in the initial synthesis of the methanone.

Computational Chemistry and Theoretical Investigations of Methanone, 1 Amino 2 Naphthalenyl Phenyl and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule. youtube.com

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. inpressco.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. Hybrid functionals, such as the widely used B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, have proven effective for a vast range of organic compounds. inpressco.comnih.gov

DFT calculations on related aromatic ketones and aminonaphthalenes have shown that such molecules are often nonplanar due to steric hindrance between the bulky aromatic groups. scienceopen.com The dihedral angle between the naphthalene (B1677914) and phenyl rings is a key parameter determined in these studies, influencing the degree of electronic conjugation across the molecule.

Table 1: Representative Geometric Parameters Calculated by DFT for Aromatic Ketone Analogues

Note: This table presents typical data ranges for analogous compounds as specific data for Methanone (B1245722), (1-amino-2-naphthalenyl)phenyl- is not available in the cited literature.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| C=O Bond Length | 1.21 - 1.24 Å | Indicates the strength and character of the carbonyl bond. |

| C-N Bond Length | 1.38 - 1.42 Å | Reflects the degree of interaction between the amino group and the aromatic ring. |

| Naphthyl-Carbonyl-Phenyl Dihedral Angle | 30° - 60° | Determines the extent of π-conjugation between the two aromatic systems, affecting electronic properties. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of experimental data or empirical parameters. youtube.comnumberanalytics.com While DFT is highly effective, methods such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" for accuracy in computational chemistry. stackexchange.comnih.gov

These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—than standard DFT functionals. nih.gov However, their high computational cost scales steeply with the size of the molecule, making them challenging to apply to larger systems like Methanone, (1-amino-2-naphthalenyl)phenyl-. researchgate.netarxiv.org Consequently, high-level ab initio calculations are often employed for smaller, model systems to benchmark the accuracy of more cost-effective DFT methods or to investigate specific phenomena where electron correlation is critical. numberanalytics.comresearchgate.net For instance, coupled-cluster calculations have been successfully used to determine the excitation energies of naphthalene with high accuracy. rsc.org

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the distribution and energy of these orbitals is crucial for understanding a molecule's electronic properties and chemical reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. inpressco.com This energy gap is also fundamental to understanding the electronic absorption spectra of a molecule, as the lowest energy electronic transition often corresponds to the HOMO→LUMO excitation. DFT calculations, particularly with the B3LYP functional, are widely used to compute these orbital energies and the resulting gap. figshare.comepstem.net

Table 2: Representative Frontier Molecular Orbital Energies for Aromatic Amine/Ketone Analogues (Calculated via DFT)

Note: Values are illustrative based on calculations for similar molecular structures.

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| ΔE (HOMO-LUMO Gap) | 3.5 to 4.5 | Indicates chemical reactivity and the energy of the lowest electronic transition. |

Understanding the distribution of electron density within a molecule is key to identifying its reactive sites. Charge distribution analysis provides a method for assigning partial atomic charges to each atom, offering a picture of the electrostatic landscape of the molecule.

Mulliken population analysis is a common method for calculating atomic charges based on the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. uni-muenchen.dewikipedia.org It partitions the total electron population among the atoms in the molecule. The resulting Mulliken charges can help identify nucleophilic (electron-rich, negative charge) and electrophilic (electron-poor, positive charge) centers. For a molecule like Methanone, (1-amino-2-naphthalenyl)phenyl-, this analysis would be expected to show a significant negative charge on the carbonyl oxygen and the amino nitrogen, and a positive charge on the carbonyl carbon.

It is important to note that Mulliken charges are known to be highly sensitive to the choice of basis set, and their absolute values can vary. uni-muenchen.dewikipedia.org Despite this limitation, they remain a useful qualitative tool for comparing charge distributions within a series of related molecules calculated at the same level of theory. researchgate.net

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in Analogous Structures

Note: Charges are in atomic units (a.u.) and represent typical values for similar functional groups.

| Atom | Typical Calculated Mulliken Charge (a.u.) | Chemical Implication |

|---|---|---|

| Carbonyl Oxygen (O) | -0.35 to -0.45 | Highly electronegative; site for electrophilic attack/hydrogen bonding. |

| Carbonyl Carbon (C) | +0.45 to +0.55 | Electron-deficient; site for nucleophilic attack. |

| Amino Nitrogen (N) | -0.30 to -0.40 | Electron-rich due to lone pair; acts as a Lewis base. |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant strength of computational chemistry is its ability to predict spectroscopic properties, which can be directly compared with experimental measurements to validate the theoretical model.

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate the energies of electronic excited states. nih.govnih.gov This allows for the prediction of UV-Visible absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths, which correspond to the intensity of the absorption. arxiv.orgresearchgate.net For aromatic systems, these calculations can accurately model the π→π* and n→π* transitions responsible for their characteristic absorptions.

Furthermore, DFT calculations can predict vibrational frequencies. These theoretical frequencies, corresponding to molecular bond stretching, bending, and twisting, can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov Because the theoretical calculations are typically based on a harmonic oscillator approximation, the computed frequencies are often systematically higher than experimental values. To improve agreement, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (1H and 13C), providing another avenue for correlating theoretical structures with experimental data. beilstein-journals.org

Table 4: Example of Correlation between Theoretical and Experimental Spectroscopic Data for an Aromatic Ketone Analogue

Note: This table illustrates the typical agreement between calculated and experimental data for similar compounds.

| Spectroscopic Data | Calculated Value (TD-DFT/DFT) | Experimental Value |

|---|---|---|

| UV-Vis λmax | ~345 nm | ~355 nm |

| IR: C=O Stretch | 1680 cm-1 (scaled) | 1675 cm-1 |

| IR: N-H Stretch | 3405 cm-1 (scaled) | 3398 cm-1 |

Lack of Specific Research Data Prevents Detailed Article Generation

Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies on the chemical compound Methanone, (1-amino-2-naphthalenyl)phenyl- are not available. The user's request for a detailed article with specific data tables for theoretical vibrational frequencies, predicted NMR chemical shifts, computed UV-Vis spectra, molecular dynamics simulations, and excited-state phenomena for this particular molecule cannot be fulfilled at this time.

The instructions provided mandated a strict adherence to an outline focused solely on "Methanone, (1-amino-2-naphthalenyl)phenyl-", including the generation of data tables with detailed research findings. However, the search did not yield any publications containing this specific computational data.

While general methodologies and computational studies on analogous structures—such as other aminonaphthyl compounds, phenyl ketones, and molecules exhibiting phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE)—are present in the literature, applying this information to the target compound would be speculative and would violate the explicit instruction not to introduce information outside the defined scope.

For instance, while literature exists on computational studies of ESIPT in molecules containing aminophenyl or naphthyl groups, which are structurally related to the target compound, no specific studies have been published on the ESIPT behavior of Methanone, (1-amino-2-naphthalenyl)phenyl- itself. Similarly, no theoretical calculations for its FT-IR, NMR, or UV-Vis spectra, nor any molecular dynamics simulations, could be located.

Generating an article that meets the requirements for scientific accuracy and detail is contingent on the availability of published research. Without primary or secondary sources reporting the specific computational investigations requested, the creation of the article with its stipulated data tables is not possible.

Should research on "Methanone, (1-amino-2-naphthalenyl)phenyl-" become publicly available in the future, the generation of such an article could be revisited. At present, we are unable to proceed with the request as outlined.

Reaction Mechanism Studies Involving Methanone, 1 Amino 2 Naphthalenyl Phenyl

Mechanistic Pathways of Key Synthetic Transformations for (1-amino-2-naphthalenyl)phenyl-Methanone Formation

The formation of (1-amino-2-naphthalenyl)phenyl-methanone can be envisaged through several synthetic routes, with the Friedel-Crafts acylation being a primary and illustrative example. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to aromatic rings. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

The classical Friedel-Crafts acylation mechanism involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com For the synthesis of the target molecule, this would involve the acylation of 2-aminonaphthalene with benzoyl chloride.

However, the presence of the amino group on the naphthalene (B1677914) ring introduces a significant mechanistic consideration. The amino group is a Lewis base and can react with the Lewis acid catalyst, deactivating it and preventing the reaction from proceeding as intended. sigmaaldrich.com To circumvent this, a common strategy involves the protection of the amino group, for instance, by converting it into an amide. This protected intermediate can then undergo the Friedel-Crafts acylation, followed by a deprotection step to yield the final product.

The proposed mechanistic pathway would be as follows:

Protection of the Amino Group: The amino group of 2-aminonaphthalene is first protected, for example, by reacting it with acetyl chloride to form an acetamide (B32628). This reduces the basicity of the nitrogen atom.

Formation of the Acylium Ion: The Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the oxygen atom of the benzoyl chloride, weakening the carbon-chlorine bond. Subsequent cleavage of this bond generates a resonance-stabilized acylium ion, which is a potent electrophile. sigmaaldrich.comyoutube.com

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring of the protected 2-aminonaphthalene derivative acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgkhanacademy.org

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the previous step, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the naphthalene ring. wikipedia.org

Deprotection: The protecting group on the amino function is removed, typically by hydrolysis under acidic or basic conditions, to yield (1-amino-2-naphthalenyl)phenyl-methanone.

Alternative synthetic strategies may involve palladium-catalyzed cross-coupling reactions, which have become powerful tools for the synthesis of aryl ketones. nih.gov For instance, a plausible route could involve the coupling of a 1-amino-2-naphthyl organometallic reagent with benzoyl chloride or a related benzoyl derivative.

Investigation of Catalytic Reaction Mechanisms

Catalysts play a pivotal role in the synthesis of (1-amino-2-naphthalenyl)phenyl-methanone, primarily by activating the reactants and providing a lower-energy reaction pathway.

In the context of Friedel-Crafts acylation , Lewis acids like AlCl₃, FeCl₃, or zinc oxide are commonly employed. wikipedia.orgorganic-chemistry.org The catalytic cycle begins with the coordination of the Lewis acid to the acylating agent. This polarization of the acylating agent generates a highly electrophilic species, the acylium ion, which is then susceptible to attack by the aromatic ring. sigmaaldrich.com The catalyst is regenerated in the final deprotonation step. The efficiency of the catalyst can be influenced by its strength and the reaction conditions. For instance, stronger Lewis acids can lead to higher reaction rates but may also promote side reactions.

Palladium-catalyzed cross-coupling reactions offer an alternative catalytic approach. nih.gov In a hypothetical Suzuki-type coupling, a palladium(0) catalyst would oxidatively add to an aryl halide (e.g., 1-amino-2-bromonaphthalene). The resulting palladium(II) species would then undergo transmetalation with an organoboron reagent (e.g., phenylboronic acid). Finally, reductive elimination from the palladium(II) complex would yield the desired ketone and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. The specific ligands coordinated to the palladium center are crucial in tuning the reactivity and stability of the catalytic species throughout the cycle.

Nucleophilic and Electrophilic Addition/Substitution Mechanisms

The structure of (1-amino-2-naphthalenyl)phenyl-methanone features several reactive sites that can participate in nucleophilic and electrophilic reactions.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. It is therefore susceptible to attack by nucleophiles. youtube.comyoutube.com The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. libretexts.org This alkoxide intermediate can then be protonated to yield an alcohol. A wide range of nucleophiles can participate in this reaction, including Grignard reagents, organolithium compounds, hydrides, and amines. youtube.com For example, reaction with a primary amine would lead to the formation of an imine (a Schiff base) through a series of steps involving nucleophilic addition, proton transfer, and dehydration. libretexts.orglibretexts.org

Electrophilic Substitution on the Aromatic Rings: Both the naphthalene and phenyl rings are susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents. The amino group on the naphthalene ring is a strong activating group and an ortho-, para-director. This means it increases the electron density of the ring, making it more reactive towards electrophiles, and directs incoming electrophiles to the positions ortho and para to it. Conversely, the benzoyl group is a deactivating group and a meta-director on the phenyl ring. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion). wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and further Friedel-Crafts reactions.

Photochemical Reaction Mechanisms of the Chromophore

The chromophore of (1-amino-2-naphthalenyl)phenyl-methanone, which encompasses the conjugated system of the naphthalene and phenyl rings connected by the carbonyl group, is expected to exhibit interesting photochemical properties, drawing parallels with the well-studied photochemistry of benzophenone (B1666685). medicaljournals.se

Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground electronic state to an excited singlet state. This excited state can then undergo intersystem crossing to a more stable triplet state. The triplet state of benzophenone and its derivatives is known to be a potent photosensitizer. medicaljournals.semedchemexpress.com

A key photochemical reaction of benzophenone is hydrogen abstraction. The excited triplet state can abstract a hydrogen atom from a suitable donor molecule to form a ketyl radical. medicaljournals.se This reactivity is a cornerstone of many photopolymerization and photocuring processes. It is plausible that (1-amino-2-naphthalenyl)phenyl-methanone would exhibit similar hydrogen abstraction capabilities.

Furthermore, the presence of the amino group could influence the photochemical behavior. Amino-substituted benzophenones are known to have modified photophysical properties, including shifts in their absorption spectra and changes in the lifetimes and reactivities of their excited states. The specific substitution pattern on the naphthalene ring will also play a crucial role in determining the exact nature of the photochemical reactions.

Kinetics and Thermodynamics of Core Reactions

The rates and equilibrium positions of the reactions involving (1-amino-2-naphthalenyl)phenyl-methanone are governed by the principles of chemical kinetics and thermodynamics.

Kinetics: The rate of the Friedel-Crafts acylation for the synthesis of this compound would be dependent on several factors, including the concentrations of the reactants and the catalyst, the temperature, and the choice of solvent. rsc.org The rate-determining step is typically the attack of the aromatic ring on the acylium ion. The activation energy for this step is influenced by the electron density of the aromatic ring and the electrophilicity of the acylium ion. The use of a more potent Lewis acid catalyst would generally increase the reaction rate by increasing the concentration of the acylium ion.

The kinetics of nucleophilic addition to the carbonyl group are also influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.org The rate of addition to (1-amino-2-naphthalenyl)phenyl-methanone would be influenced by the steric bulk of the naphthyl and phenyl groups.

Thermodynamics: The Friedel-Crafts acylation is generally a thermodynamically favorable process, driven by the formation of strong carbon-carbon and hydrogen-halogen bonds. The reaction is typically exothermic. The equilibrium position can be influenced by the reaction conditions. For example, the removal of the HCl byproduct can drive the reaction to completion.

The thermodynamics of nucleophilic addition to the carbonyl group depend on the nature of the nucleophile and the stability of the resulting product. For many nucleophiles, the addition is a reversible process. libretexts.org The position of the equilibrium is determined by the relative stabilities of the reactants and products.

Below is a table summarizing the key reaction parameters for analogous reactions, providing a qualitative understanding of the factors influencing the reactions of (1-amino-2-naphthalenyl)phenyl-methanone.

| Reaction Type | Key Mechanistic Feature | Typical Catalyst | Factors Favoring Reaction |

| Friedel-Crafts Acylation | Formation of Acylium Ion | Lewis Acid (e.g., AlCl₃) | Electron-rich aromatic ring, strong Lewis acid, non-coordinating solvent |

| Nucleophilic Addition | Attack on Carbonyl Carbon | Acid or Base | Strong nucleophile, unhindered carbonyl, electrophilic carbonyl carbon |

| Electrophilic Substitution | Formation of Arenium Ion | Dependent on electrophile | Electron-donating substituents on the ring, strong electrophile |

| Photochemical Reaction | Formation of Excited State | Light (UV) | Presence of a suitable chromophore, availability of hydrogen donors (for abstraction) |

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry of the compound "Methanone, (1-amino-2-naphthalenyl)phenyl-" as a ligand. Consequently, data regarding the synthesis of its metal complexes, its ligand-metal binding modes, and stoichiometry are not available.

The provided outline requires detailed, research-backed information for the following sections, none of which is present in the current body of scientific literature for this specific compound:

Coordination Chemistry of Methanone, 1 Amino 2 Naphthalenyl Phenyl As a Ligand

Ligand-Metal Binding Modes and Stoichiometry

Monodentate, Bidentate, and Polydentate Coordination Geometries

While research exists for analogous compounds, such as derivatives of (2-aminophenyl)phenyl methanone (B1245722), this information does not apply to the specific molecular structure and properties of Methanone, (1-amino-2-naphthalenyl)phenyl-. Due to the strict requirement to focus solely on the specified compound, an article that meets the prompt's criteria for scientific accuracy and detail cannot be generated at this time.

Structural Elucidation of Metal Complexes (e.g., X-ray crystallography, bond lengths, angles, dihedral angles)

Detailed structural elucidation of metal complexes of Methanone, (1-amino-2-naphthalenyl)phenyl- through single-crystal X-ray crystallography has not been reported in the reviewed literature. However, based on the structures of related Schiff base and amino-ketone complexes, several structural features can be anticipated. researchgate.net

Upon coordination, the ligand would likely act as a bidentate N,O-donor, forming a five- or six-membered chelate ring with the metal ion. The geometry around the metal center would be determined by the nature of the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries such as tetrahedral, square planar, or octahedral would be expected.

Table 1: Hypothetical Bond Parameters in a Metal Complex of Methanone, (1-amino-2-naphthalenyl)phenyl-

| Parameter | Expected Range/Value | Notes |

| M-O (carbonyl) bond length | 1.9 - 2.2 Å | Dependent on the metal ion. |

| M-N (amino) bond length | 2.0 - 2.3 Å | Dependent on the metal ion. |

| O-M-N bite angle | 80 - 95° | Characteristic of a five- or six-membered chelate ring. |

| C=O bond length | 1.25 - 1.30 Å | Expected to lengthen upon coordination. |

| C-N bond length | ~1.47 Å | May slightly change upon coordination. |

| Dihedral angles | Variable | The phenyl and naphthalenyl groups would likely be twisted relative to the chelate ring. |

The bond lengths between the metal and the donor atoms (M-O and M-N) would be characteristic of the specific metal ion. For instance, Cu(II) complexes often exhibit shorter bond lengths compared to Mn(II) complexes. The bite angle of the ligand (O-M-N) would be a key indicator of the strain within the chelate ring. The planarity of the ligand could be distorted upon coordination, with significant dihedral angles between the naphthalene (B1677914), phenyl, and chelate rings.

Electronic and Magnetic Properties of Resulting Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally linked to the d-electron configuration of the metal ion and the geometry of the complex.

For complexes with paramagnetic metal ions such as Mn(II), Fe(II), Fe(III), Co(II), Ni(II), and Cu(II), magnetic susceptibility measurements would be crucial for determining the number of unpaired electrons and thus the spin state of the metal. For example, a high-spin octahedral Fe(II) complex would be expected to have a magnetic moment of around 5.5 B.M., while a low-spin complex would be diamagnetic. orientjchem.org The magnetic properties of a Cu(II) complex, with one unpaired electron, would be expected to have a magnetic moment of approximately 1.73 B.M. orientjchem.org

The electronic spectra (UV-Vis) of the complexes would reveal information about the d-d electronic transitions and charge-transfer bands. The d-d transitions are typically weak and appear in the visible region, and their energies are sensitive to the ligand field strength and the coordination geometry. For instance, an octahedral Ni(II) complex typically shows two to three spin-allowed d-d transitions. orientjchem.org Charge-transfer bands, which are more intense, can occur from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT).

Table 2: Expected Electronic and Magnetic Properties for Metal Complexes of Methanone, (1-amino-2-naphthalenyl)phenyl-

| Metal Ion | Typical Geometry | Expected Magnetic Moment (B.M.) | Key Electronic Transitions |

| Cu(II) | Square Planar/Distorted Octahedral | ~1.7-2.2 | d-d transitions, LMCT |

| Ni(II) | Octahedral/Tetrahedral | ~2.9-3.4 (octahedral) | d-d transitions |

| Co(II) | Octahedral/Tetrahedral | ~4.3-5.2 (octahedral) | d-d transitions |

| Fe(III) | Octahedral | ~5.9 (high-spin) | d-d transitions (spin-forbidden), LMCT |

| Mn(II) | Octahedral | ~5.9 (high-spin) | d-d transitions (spin-forbidden) |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | LMCT |

Influence of Coordination on Spectroscopic Characteristics

Coordination of the Methanone, (1-amino-2-naphthalenyl)phenyl- ligand to a metal ion would induce significant changes in its spectroscopic properties, particularly in the infrared (IR) and nuclear magnetic resonance (NMR) spectra.

In the IR spectrum , the most notable changes would be observed for the stretching vibrations of the C=O (carbonyl) and N-H (amino) groups. The C=O stretching frequency, typically observed around 1680-1700 cm⁻¹ for a free ketone, would be expected to shift to a lower frequency (red-shift) upon coordination to the metal ion. This shift is a direct consequence of the weakening of the C=O bond due to the drainage of electron density towards the metal. Similarly, the N-H stretching vibrations of the primary amine, usually seen in the 3300-3500 cm⁻¹ region, would also be expected to shift, although the direction and magnitude of the shift can be more complex and influenced by hydrogen bonding. New bands at lower frequencies corresponding to the M-O and M-N stretching vibrations would also appear in the far-IR region of the spectrum.

In the ¹H NMR spectrum , if the complex is diamagnetic (e.g., with Zn(II) or Cd(II)), the signals for the protons in the vicinity of the coordination site would be affected. The protons of the amino group would likely show a downfield shift due to the deshielding effect of the metal ion. The aromatic protons on both the naphthalenyl and phenyl rings might also experience shifts, albeit smaller, due to the altered electronic environment upon complexation. For paramagnetic complexes, the NMR spectra would be significantly broadened and shifted, often making them difficult to interpret.

Table 3: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Functional Group/Proton | Expected Shift/Change |

| IR | C=O stretch | Red-shift (lower frequency) |

| IR | N-H stretch | Shift in frequency and broadening |

| IR | - | Appearance of new M-O and M-N bands |

| ¹H NMR (diamagnetic) | -NH₂ protons | Downfield shift |

| ¹H NMR (diamagnetic) | Aromatic protons | Minor shifts |

Supramolecular Chemistry and Advanced Materials Based on Methanone, 1 Amino 2 Naphthalenyl Phenyl

Molecular Self-Assembly and Non-Covalent Interactions

The molecular structure of Methanone (B1245722), (1-amino-2-naphthalenyl)phenyl- possesses several key functional groups that would be expected to drive its self-assembly into ordered supramolecular structures through a variety of non-covalent interactions. These interactions are fundamental to the fields of crystal engineering and the development of advanced organic materials.

Hydrogen Bonding Networks within Assemblies

The primary amino group (-NH₂) on the naphthalene (B1677914) ring is a potent hydrogen bond donor, while the carbonyl group (C=O) of the methanone linkage is an effective hydrogen bond acceptor. This donor-acceptor pairing is a highly directional and strong non-covalent interaction that frequently dictates the packing of molecules in the solid state. It is highly probable that Methanone, (1-amino-2-naphthalenyl)phenyl- would form extensive hydrogen bonding networks.

Based on similar aminoketone structures, one could anticipate the formation of various hydrogen-bonding motifs, such as:

Chains: Molecules could link in a head-to-tail fashion, forming one-dimensional chains.

Dimers: Two molecules could form a cyclic dimer through a pair of N-H···O=C hydrogen bonds.

Sheets: These primary motifs could be further interconnected to form two-dimensional sheets.

The specific geometry of these networks would be influenced by steric factors and the interplay with other non-covalent interactions.

π-π Stacking Interactions in Solid-State and Solution Aggregates

The presence of two large aromatic systems, the naphthalene and phenyl rings, strongly suggests that π-π stacking interactions would play a crucial role in the organization of these molecules. nih.gov These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, are a significant driving force for the self-assembly of planar molecules.

In the solid state, one would expect to observe columnar or layered structures where the aromatic rings of adjacent molecules overlap. The extent and geometry of this overlap (e.g., face-to-face, parallel-displaced) would have a significant impact on the material's electronic properties. In solution, π-π stacking could lead to the formation of aggregates, which could be detected by concentration-dependent changes in UV-vis or NMR spectroscopy.

Design and Synthesis of Supramolecular Architectures

The rational design of specific supramolecular architectures using Methanone, (1-amino-2-naphthalenyl)phenyl- as a building block would involve a crystal engineering approach. By systematically modifying the peripheral substituents on the phenyl or naphthalenyl rings, it would be possible to tune the intermolecular interactions and direct the self-assembly towards desired architectures.

For example, the introduction of additional hydrogen bonding sites could lead to more complex and robust networks. Attaching bulky groups could be used to control the steric hindrance and thereby influence the π-π stacking distances and geometries. The synthesis of this molecule would likely involve the acylation of 1-amino-2-naphthalenyl-metal species with benzoyl chloride or a related derivative.

Application in Functional Materials

The predicted ability of Methanone, (1-amino-2-naphthalenyl)phenyl- to self-assemble into ordered structures, combined with its extended π-conjugated system, makes it a hypothetical candidate for various functional organic materials.

Organic Electronic Materials (e.g., potential for OFETs, OLEDs)

The ordered stacking of the aromatic rings in the solid state could facilitate charge transport, a key requirement for organic field-effect transistors (OFETs). The efficiency of charge transport would be highly dependent on the degree of intermolecular orbital overlap, which is a direct consequence of the π-π stacking geometry.

Furthermore, the conjugated nature of the molecule suggests that it may possess interesting photophysical properties, such as fluorescence. This could make it a candidate for use as an emitter or host material in organic light-emitting diodes (OLEDs). The emission wavelength and quantum efficiency would be strongly influenced by the molecular packing and the extent of intermolecular interactions in the solid state.

Catalytic Materials

A comprehensive search of scientific literature and patent databases did not yield any specific information regarding the use of Methanone, (1-amino-2-naphthalenyl)phenyl- in the development of catalytic materials. The available research does not describe its application as a catalyst, a ligand for catalytic metal complexes, or as a building block for organocatalysts.

While the broader class of compounds containing amino and carbonyl functional groups, such as aminobenzophenones and their derivatives, have been explored in catalysis, no such studies have been reported for this specific naphthalenyl variant. Research in supramolecular chemistry often leverages molecules with specific functional groups capable of forming well-defined assemblies for catalytic purposes; however, the potential of Methanone, (1-amino-2-naphthalenyl)phenyl- in this context has not been documented in the reviewed literature.

Therefore, there are no detailed research findings or data tables on the catalytic performance, reaction scope, or mechanistic studies related to this compound to report at this time. Further research would be necessary to determine if Methanone, (1-amino-2-naphthalenyl)phenyl- possesses any properties that would make it a candidate for creating novel catalytic materials.

Information regarding "Methanone, (1-amino-2-naphthalenyl)phenyl-" as a Chemosensor is Not Available in Scientific Literature

Following a thorough and extensive search of scientific databases and literature, it has been determined that there is no published research on the use of the chemical compound Methanone, (1-amino-2-naphthalenyl)phenyl- or its derivatives for chemosensory applications.

Despite targeted searches for design principles, detection of metal ions (such as Cu²⁺, Fe³⁺, Al³⁺, Ni²⁺), anions, neutral molecules, and associated signaling mechanisms related to this specific chemical scaffold, no relevant studies, data, or research findings could be located.

Therefore, it is not possible to provide an article on the "Chemosensory Applications of Methanone, (1-amino-2-naphthalenyl)phenyl- Derivatives" as requested, because the scientific groundwork for such a piece does not appear to exist in the public domain. The academic community has not, to date, published any work detailing the synthesis or application of this particular compound in the field of chemical sensing.

Chemosensory Applications of Methanone, 1 Amino 2 Naphthalenyl Phenyl Derivatives

Signaling Mechanisms in Chemosensors.

Fluorescence Quenching and Enhancement Mechanisms

The fluorescence emission of (1-amino-2-naphthalenyl)phenyl-methanone derivatives can be modulated through various intermolecular and intramolecular processes upon interaction with analytes. These processes either suppress (quench) or intensify (enhance) the fluorescence signal, forming the basis of "turn-off" and "turn-on" chemosensors, respectively.

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For derivatives of (1-amino-2-naphthalenyl)phenyl-methanone, this can occur through several pathways:

Dynamic (Collisional) Quenching: This mechanism involves a direct interaction between the excited-state fluorophore and a quencher molecule. The collision results in the non-radiative de-excitation of the fluorophore back to its ground state. The process is diffusion-controlled, and its efficiency is dependent on factors like temperature and solvent viscosity. nih.gov For these naphthalene (B1677914) derivatives, analytes with heavy atoms or paramagnetic properties (like certain metal ions) can act as efficient collisional quenchers.

Intersystem Crossing (ISC): The benzophenone (B1666685) moiety within the molecular structure is known to facilitate intersystem crossing, a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). nih.gov In many benzophenone derivatives, the lowest energy triplet state is an n→π* state, which can lead to efficient phosphorescence at low temperatures but often results in quenching of fluorescence at room temperature. nih.gov Interaction with specific analytes can enhance the rate of ISC, leading to a measurable decrease in fluorescence.

Fluorescence Enhancement Mechanisms

Fluorescence enhancement is a highly desirable feature for "turn-on" sensors as it provides a positive signal against a dark background, improving sensitivity. Key mechanisms include:

Inhibition of Intersystem Crossing: Naphthalene derivatives that possess an amine donor and a carbonyl acceptor can exhibit fluorescence from an intramolecular charge transfer (ICT) state. nih.gov The efficiency of this fluorescence is often limited by competing non-radiative pathways like ISC. Interaction with certain analytes, particularly through hydrogen bonding with the carbonyl group, can stabilize the singlet excited state (S₁) and destabilize the triplet n→π* state. nih.gov This energetic shift hinders the ISC process, thereby closing a major non-radiative decay channel and causing a significant enhancement in fluorescence quantum yield. nih.gov